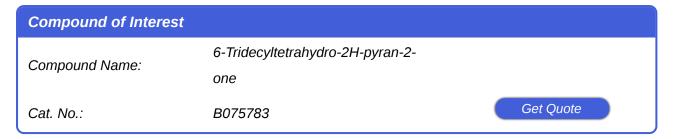


# An In-depth Technical Guide to the Physicochemical Characteristics of δ-Octadecalactone

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physicochemical properties of  $\delta$ -Octadecalactone (CAS No. 1227-51-6), a saturated delta-lactone used primarily as a flavoring and fragrance agent. The information is compiled for professionals in research and development who require detailed technical data for formulation, analysis, and further investigation.

# **Physicochemical Properties**

δ-Octadecalactone is characterized as a white, waxy solid at room temperature with a distinct fatty and savory odor profile.[1][2][3] Its large alkyl chain contributes to its lipophilic nature and low water solubility.

### **General and Physical Properties**

The fundamental physical and chemical identifiers for  $\delta$ -Octadecalactone are summarized below.



Property	Value	Reference
Molecular Formula	C18H34O2	[1][2]
Molecular Weight	282.47 g/mol	[1]
IUPAC Name	6-tridecyloxan-2-one	[2]
Appearance	White waxy solid	[1][3]
Odor Profile	Fatty, waxy, savory	[1][3]
CAS Number	1227-51-6	[1][2]
FEMA Number	4447	[1]

## **Thermal and Thermodynamic Properties**

Thermal properties are critical for handling, processing, and storage protocols.

Property	Value	Conditions	Reference
Melting Point	33.00 to 39.00 °C	@ 760.00 mm Hg	[1][3]
Boiling Point	374.00 to 376.00 °C	@ 760.00 mm Hg	[1][3]
Flash Point	315.00 °F (157.22 °C)	TCC	[1][3]
Vapor Pressure	0.000007 mmHg	@ 25.00 °C (estimated)	[1][3]

# **Solubility and Partitioning**

Solubility data is essential for formulation in various solvent systems.



Property	Value	Conditions	Reference
Solubility in Water	0.04395 mg/L (practically insoluble)	@ 25 °C (estimated)	[1][2][3]
Solubility in Organic	Soluble in alcohol	-	[1][2][3]
logP (o/w)	6.668 (estimated)	-	[1]

# **Experimental Protocols & Methodologies**

While specific, detailed experimental protocols for  $\delta$ -Octadecalactone are not extensively published, this section outlines the general methodologies used for the synthesis and analysis of similar lactones.

## **General Synthesis via Baeyer-Villiger Oxidation**

The synthesis of lactones such as  $\delta$ -dodecalactone and  $\delta$ -decalactone is often achieved via a Baeyer-Villiger oxidation of a corresponding cyclic ketone precursor.[4][5][6] This reaction mechanism can be adapted for the synthesis of  $\delta$ -Octadecalactone.

Principle: This oxidation involves the insertion of an oxygen atom adjacent to the carbonyl group of a ketone, converting it into an ester (a lactone, in the case of a cyclic ketone). Common oxidizing agents include peroxy acids (e.g., m-CPBA) or hydrogen peroxide with a catalyst.

#### General Protocol:

- Precursor Synthesis: A suitable cyclic ketone precursor, 2-tridecylcyclopentanone, is required. This can be synthesized via an aldol condensation reaction between cyclopentanone and tridecanal, followed by catalytic hydrogenation.[4][5]
- Oxidation: The 2-tridecylcyclopentanone intermediate is dissolved in an appropriate solvent (e.g., methanol, dichloromethane).[5]
- Reagent Addition: An oxidizing agent, such as hydrogen peroxide in the presence of an acid accelerator (e.g., sulfuric acid), is added slowly to the reaction mixture while maintaining a controlled temperature (e.g., 50 °C) to manage the exothermic reaction.[5]

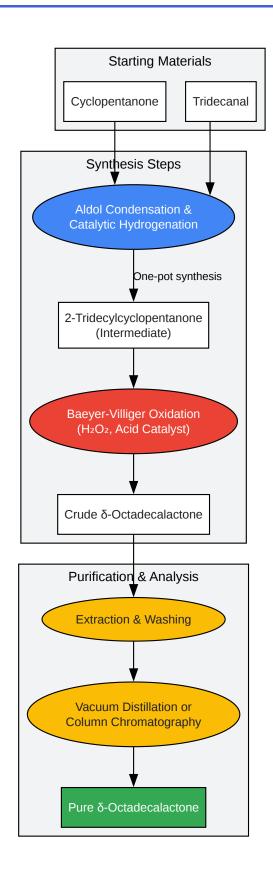






- Reaction Monitoring: The progress of the reaction is monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
- Workup and Purification: The reaction is quenched, and the crude product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated. The final product, δ-Octadecalactone, is purified via vacuum distillation or column chromatography.





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Caption: General workflow for the synthesis of  $\delta$ -Octadecalactone.



## **Analytical Characterization**

The identity and purity of  $\delta$ -Octadecalactone are confirmed using standard analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS):

- Principle: GC separates volatile compounds based on their boiling points and interactions
  with a stationary phase. The separated compounds are then ionized and fragmented in the
  MS, which detects the fragments based on their mass-to-charge ratio, providing a unique
  fingerprint for identification.
- Methodology: A dilute solution of the sample in a volatile organic solvent (e.g., hexane or dichloromethane) is injected into the GC. The instrument is run with a suitable temperature program to ensure separation. The resulting mass spectrum is compared against spectral libraries (like NIST) for confirmation.[2][7] This technique is also used for quantitation.[7]

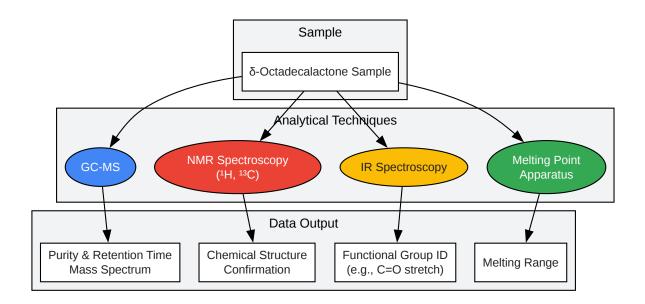
Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Principle: NMR provides detailed information about the carbon-hydrogen framework of a
  molecule. <sup>1</sup>H NMR identifies the chemical environment and connectivity of hydrogen atoms,
  while <sup>13</sup>C NMR shows the different types of carbon atoms present.
- Methodology: The purified lactone is dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub>).[8] The sample is placed in the NMR spectrometer, and spectra are acquired. The chemical shifts, integration, and coupling patterns in the <sup>1</sup>H NMR and the number of signals in the <sup>13</sup>C NMR are analyzed to confirm the structure.

Infrared (IR) Spectroscopy:

- Principle: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
- Methodology: A sample can be analyzed as a thin film, in a KBr pellet, or as a solution. For δ-Octadecalactone, a prominent absorption band corresponding to the ester carbonyl (C=O) stretch is expected around 1735-1750 cm<sup>-1</sup>.





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- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Characteristics of δ-Octadecalactone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b075783#physicochemical-characteristics-of-octadecalactone]

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